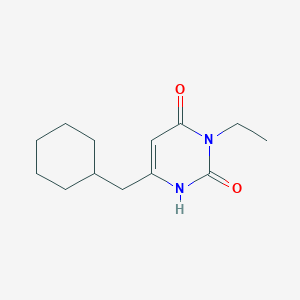

6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-2,4-dione derivative characterized by a cyclohexylmethyl substituent at position 6 and an ethyl group at position 3. The core structure consists of a partially saturated pyrimidine ring with two ketone groups at positions 2 and 4.

Molecular Formula: C₁₃H₂₀N₂O₂

Calculated Molecular Weight: ~236.31 g/mol (based on substituent addition to the core C₄H₄N₂O₂ structure).

Properties

IUPAC Name |

6-(cyclohexylmethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-15-12(16)9-11(14-13(15)17)8-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVBEWMVAYUXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be represented as follows:

This compound features a tetrahydropyrimidine core with substituents that may influence its biological activity.

1. Anticancer Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Tetrahydropyrimidines

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | MDA-MB-468 | 10 | Cell cycle arrest |

| 6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

2. CNS Activity

Tetrahydropyrimidines have been explored for their central nervous system (CNS) activities. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant effects.

Case Study: CNS Effects

A study investigated the effects of a related tetrahydropyrimidine on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels when administered at specific doses.

3. Antimicrobial Properties

Some tetrahydropyrimidines have demonstrated antimicrobial activity against various pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Table 2: Antimicrobial Activity

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 6-(Cyclohexylmethyl)-3-ethyl... | TBD |

| Escherichia coli | Compound C | TBD |

The biological activity of 6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione likely involves several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may explain potential CNS effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrimidine-2,4-dione scaffold is versatile, with biological activity and physicochemical properties heavily influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Lipophilicity: The cyclohexylmethyl group in the target compound increases logP compared to smaller substituents (e.g., methyl in Terbacil or amino in 6-amino-1,3-dimethyl derivatives). Fluorinated analogs (e.g., 6-difluoromethyl) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound .

Biological Activity: Terbacil: The tert-butyl and chlorine substituents confer herbicidal activity by inhibiting acetolactate synthase . Zidovudine: The azido and hydroxymethyl groups enable antiviral activity via DNA chain termination .

Synthetic Accessibility :

- Ethyl and cyclohexylmethyl groups are typically introduced via alkylation reactions. For example, cyclohexylmethyl bromide could alkylate position 6 of the pyrimidine core, while ethylation at position 3 might use ethyl iodide .

- Compared to Terbacil (synthesized via chlorination and alkylation), the target compound requires more complex purification due to its hydrophobic substituents.

Thermal and Solubility Properties: Cyclohexylmethyl’s bulk likely reduces aqueous solubility compared to polar derivatives like 6-amino-1,3-dimethyluracil (solubility: ~12 mg/mL in water) . Melting points for similar compounds range widely: Terbacil melts at 175–177°C , while amino derivatives (e.g., 6-amino-1,3-dimethyluracil) melt at ~250°C due to hydrogen bonding .

Preparation Methods

Synthesis via Halogenated Pyrimidine Intermediates and Nucleophilic Substitution

One common approach starts from a halogenated pyrimidine-2,4-dione intermediate, typically a 6-chloro derivative, which is then reacted with cyclohexylmethyl nucleophiles to introduce the cyclohexylmethyl substituent at C-6.

Step 1: Formation of 6-chloropyrimidine-2,4-dione intermediate

This intermediate can be prepared by treatment of cyclic malonate-urea condensation products with phosphoryl chloride (POCl3) in the presence of a base such as benzyltriethylammonium chloride, as described in related syntheses of hydroxyurea derivatives.

Step 2: Nucleophilic substitution with cyclohexylmethyl nucleophile

The 6-chloride is displaced by cyclohexylmethyl amines or organometallic reagents under microwave irradiation or conventional heating in the presence of bases like N,N-dimethylaniline to afford the 6-(cyclohexylmethyl) substituted product.

Step 3: Introduction of the ethyl group at C-3

The ethyl substituent at C-3 can be introduced via alkylation of the pyrimidine ring or by using appropriately substituted malonate derivatives in the initial condensation step.

Step 4: Final deprotection and purification

Protecting groups such as benzyl can be removed by catalytic hydrogenation or acid-mediated hydrolysis to yield the final tetrahydropyrimidine-2,4-dione derivative.

Alternative Synthesis via Bromomethylation and Alkylation

Another method involves bromomethylation of the pyrimidinedione followed by alkylation with cyclohexylmethyl reagents.

-

Bromination of the pyrimidinedione at the methyl position using carbon tetrabromide and triphenylphosphine in dichloromethane produces bromomethyl intermediates.

-

The bromomethyl intermediate is reacted with cyclohexylmethyl nucleophiles or amines in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C to afford the substituted product.

-

The crude product is purified by silica gel chromatography to isolate the desired compound with good yield and purity.

Synthesis via Cyanomethine Intermediates and Oxidative Decyanation

A more advanced method involves the formation of cyanomethine intermediates at C-6, which are then converted to ketone functionalities.

Formation of protected pyrimidine intermediate

The NH group is protected (e.g., with an ethoxymethyl group) to yield a protected intermediate.

-

Reaction of the protected intermediate with in situ generated ArCHNaCN produces cyanomethine derivatives.

-

The cyanomethine is converted into the ketone via oxidative decyanation, producing key intermediates for further functionalization.

-

Subsequent catalytic hydrogenation removes benzyl protecting groups, and acidic conditions remove N-1 protecting groups to yield the final compound.

Summary Table of Preparation Methods

Detailed Research Findings

The nucleophilic substitution on 6-chloropyrimidine intermediates under microwave irradiation significantly improves reaction rates and yields, providing moderate to good yields of the 6-(cyclohexylmethyl) derivatives.

Bromomethylation followed by alkylation with cyclohexylmethyl groups proceeds efficiently in the presence of catalytic lithium iodide and sodium bicarbonate, with reaction temperatures between 50–80°C and reaction times around 15 hours.

The cyanomethine intermediate approach offers a versatile route to various C-6 substituted pyrimidine-2,4-diones, including cyclohexylmethyl derivatives, through oxidative decyanation, which is a key transformation converting cyanomethine to ketone functionality.

Protecting group strategies, such as benzyl protection of hydroxyurea moieties, are crucial for controlling reactivity and enabling selective functionalization steps.

Q & A

Q. What are the standard synthetic routes for 6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step alkylation and cyclization reactions. A common approach involves:

- Step 1: Alkylation of a pyrimidine precursor (e.g., 6-amino-1-ethylpyrimidine-2,4-dione) with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or acetonitrile .

- Step 2: Cyclization using reagents like POCl₃ or DCC to form the tetrahydropyrimidine ring. Yield optimization requires precise temperature control (60–80°C) and stoichiometric excess of alkylating agents (1.2–1.5 equiv.) to minimize byproducts. Evidence from related compounds shows yields ranging from 42% to 78% depending on substituent reactivity .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Key methods include:

- 1H NMR: Prioritize signals for the cyclohexylmethyl group (δ 1.0–2.2 ppm, multiplet) and ethyl substituent (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for CH₂). The NH proton in the tetrahydropyrimidine ring appears as a broad singlet (δ 8.5–9.5 ppm) .

- 13C NMR: Identify carbonyl carbons (C2 and C4) at δ 160–170 ppm and cyclohexyl carbons at δ 25–35 ppm .

- LCMS: The molecular ion peak [M+H]⁺ should match the exact mass (e.g., ~293.2 g/mol for C₁₃H₂₀N₂O₂), with fragmentation patterns confirming the loss of cyclohexylmethyl (Δm/z = 83) .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound when dealing with structurally similar byproducts?

Challenges arise from byproducts like unreacted precursors or regioisomers. Strategies include:

- Solvent Selection: Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization to exploit differential solubility .

- Chromatography: Employ gradient elution (e.g., 5% → 30% EtOAc in hexane) on silica gel columns. For persistent impurities, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution .

- Analytical Monitoring: Combine TLC (Rf = 0.3–0.5 in EtOAc/hexane) with inline UV detection during HPLC to track elution profiles .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its biological activity?

Discrepancies often stem from solvation effects or target flexibility. Mitigation approaches:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to account for protein-ligand conformational changes .

- In Vitro Cross-Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and compare with docking scores. For example, if SPR yields KD = 10 µM but docking suggests nM affinity, re-evaluate the binding pocket hydration .

Q. How should researchers design dose-response experiments to determine the IC50 against eukaryotic elongation factor-2 kinase (eEF-2K)?

- Concentration Range: Test 8–10 concentrations (e.g., 0.1 nM – 100 µM) in triplicate, spaced logarithmically. Include a positive control (e.g., NH125, IC50 ~60 nM) .

- Assay Conditions: Use a fluorescence-based ADP-Glo™ kinase assay with 1 mM ATP and 30-min incubation at 37°C. Normalize activity to DMSO-treated controls.

- Data Analysis: Fit sigmoidal curves using GraphPad Prism, applying constraints for Hill slope = 1. Report IC50 with 95% confidence intervals .

Data Contradiction Analysis

Q. How can conflicting NMR data for the ethyl group’s chemical shift (δ 1.2 vs. δ 1.4 ppm) be resolved?

Variations arise from solvent polarity or hydrogen bonding. To address this:

- Standardize Conditions: Re-run NMR in deuterated DMSO (common for polar compounds) and compare with CDCl₃ spectra.

- Variable Temperature (VT) NMR: Assess peak splitting at 25°C vs. 40°C to identify dynamic effects (e.g., restricted rotation of the ethyl group) .

- 2D NMR: Use HSQC to correlate CH₂ protons (δ 3.4–3.6 ppm) with carbons (δ 40–45 ppm), confirming assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.